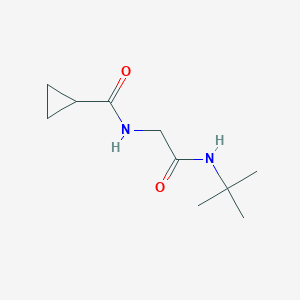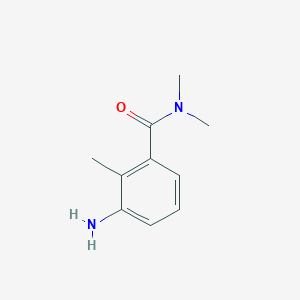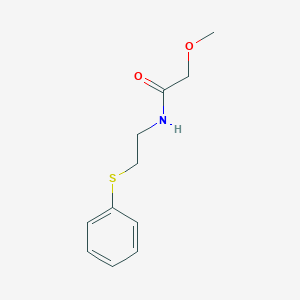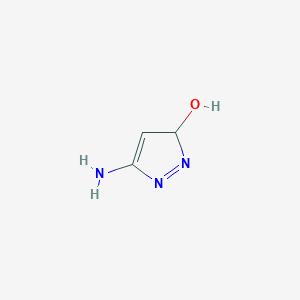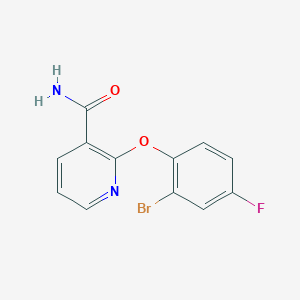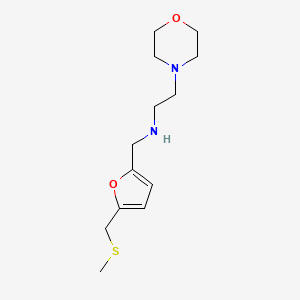
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methylthio group and a morpholinoethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the methylthio group and the morpholinoethanamine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted furan derivatives.
Scientific Research Applications
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine include:
- n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- 5-(Hydroxymethyl)-2-furfurylamines
- 2-(2-furanylmethyl)-5-methyl-furan
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2O2S |
|---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H22N2O2S/c1-18-11-13-3-2-12(17-13)10-14-4-5-15-6-8-16-9-7-15/h2-3,14H,4-11H2,1H3 |
InChI Key |
KAEYXAYAMCZPRR-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=C(O1)CNCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
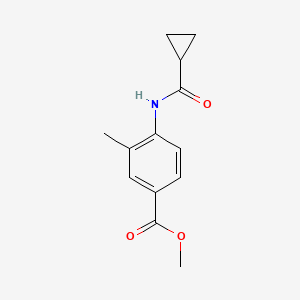


![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
